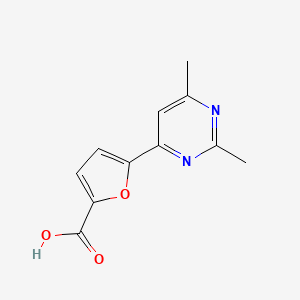
5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring fused with a pyrimidine ring, both of which are known for their significant roles in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Formation of the Furan Ring: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Coupling of the Rings: The final step involves coupling the pyrimidine and furan rings through a series of reactions, such as Suzuki coupling or Stille coupling, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
Oxidation Products: Furan-2,5-dicarboxylic acid.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted furan and pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid involves:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxylic Acid: Known for its use in polymer synthesis.
4,6-Dimethylpyrimidine: A simpler pyrimidine derivative with various applications.
Uniqueness
5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid is unique due to its dual ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
5-(2,6-dimethylpyrimidin-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-5-8(13-7(2)12-6)9-3-4-10(16-9)11(14)15/h3-5H,1-2H3,(H,14,15) |
InChI-Schlüssel |
DHQXGTRPTMWZIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C)C2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate](/img/structure/B11793342.png)

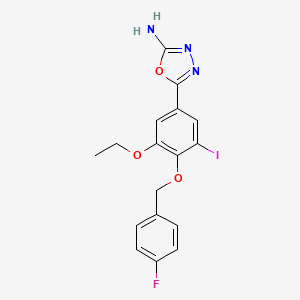

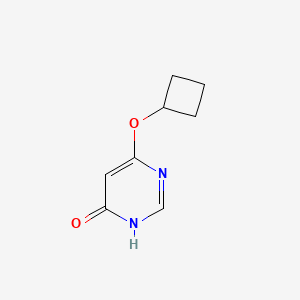
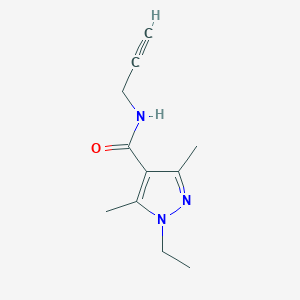


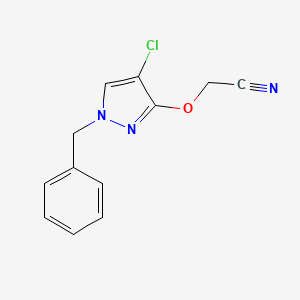


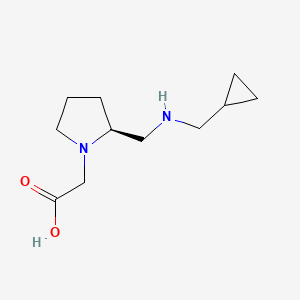
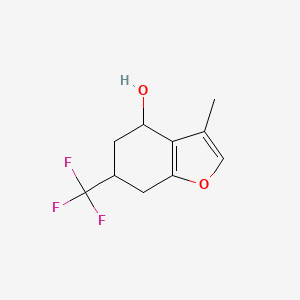
![3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793430.png)
